molecular formula C12H24N2O2 B1477248 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2091214-62-7

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B1477248
CAS No.: 2091214-62-7
M. Wt: 228.33 g/mol
InChI Key: PCPHYRSXUVYRFY-UHFFFAOYSA-N
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Description

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a chemical building block featuring the privileged 1-oxa-9-azaspiro[5.5]undecane scaffold, a structure recognized for its value in medicinal chemistry and drug discovery. Recent scientific investigations have identified derivatives of this specific spirocyclic framework as highly promising. Research highlights that compounds based on the 1-oxa-9-azaspiro[5.5]undecane scaffold can function as potent spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis . These inhibitors have demonstrated high activity against both antibiotic-sensitive H37Rv and multidrug-resistant strains of M. tuberculosis , in some cases exceeding the efficacy of standard comparator drugs . The 3-aminopropyl substituent in this compound enhances its utility, serving as a flexible linker for further chemical modifications, allowing researchers to conjugate the core spirocyclic structure with various peripheral fragments to optimize properties like potency and selectivity. This product is intended for research purposes as a key synthetic intermediate to develop novel therapeutic agents, particularly in the fight against tuberculosis. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-(3-aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-5-1-6-14-7-3-12(4-8-14)10-11(15)2-9-16-12/h11,15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPHYRSXUVYRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)CCCN)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Scaffold Synthesis

The synthesis of the 1-oxa-9-azaspiro[5.5]undecane core is a critical initial step, often achieved through cyclization reactions such as Prins cyclization or related spirocyclization methods.

  • Prins Cyclization Approach:
    This method involves the acid-catalyzed cyclization of appropriate precursors containing an aldehyde or ketone and an alkene or alkoxy group to form the spirocyclic ether-amine framework. Optimization of this step has been reported to yield high-purity 1-oxa-9-azaspiro[5.5]undecane derivatives with good stereochemical control.

  • Alternative Cyclization Routes:
    Other synthetic approaches include intramolecular nucleophilic substitution or ring-closing reactions on functionalized linear precursors to generate the spirocyclic ring system.

Introduction of the 3-Aminopropyl Side Chain

The functionalization of the spirocyclic scaffold with the 3-aminopropyl group typically involves nucleophilic substitution reactions on a suitably activated precursor.

  • Nucleophilic Substitution Using 3-Bromopropyl Derivatives:
    A common strategy is the alkylation of the nitrogen atom in the azaspiro ring with 3-bromopropyl reagents. For example, 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide synthesis, which shares mechanistic similarities, involves alkylation of the nitrogen with 1,3-dibromopropane in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide), followed by substitution to introduce the amino group. This method can be adapted for the spirocyclic amine by reacting the azaspiro compound with 3-bromopropyl derivatives followed by amination.

  • Reduction and Amination Steps:
    After alkylation, the bromide can be displaced by nucleophilic amines or converted to the amine by reduction or substitution reactions using reagents such as sodium azide followed by reduction, or direct displacement with ammonia or primary amines.

Purification and Optimization

  • The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, heating the reaction mixture facilitates alkylation, and polar aprotic solvents enhance nucleophilic substitution efficiency.

  • Industrial scale-up involves continuous flow reactors and automated systems to improve scalability and reproducibility.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome
1. Spirocyclic Core Formation Prins cyclization or ring-closing reaction to form 1-oxa-9-azaspiro[5.5]undecane Acid catalyst, aldehyde/alkene precursors, solvents like dichloromethane Formation of spirocyclic ether-amine scaffold
2. Alkylation with 3-Bromopropyl N-alkylation of azaspiro nitrogen with 3-bromopropyl derivative 3-bromopropyl halide, base (K2CO3), polar aprotic solvent (DMF), heating Introduction of 3-bromopropyl side chain
3. Amination Substitution of bromide with amino group Ammonia, primary amines, or sodium azide followed by reduction Formation of 3-aminopropyl substituent
4. Purification and Optimization Solvent removal, recrystallization, chromatography Optimized temperature, solvent systems High purity target compound

Research Findings and Optimization Insights

  • Molecular docking and biological activity studies indicate that modifications at the 9-position with aminopropyl groups enhance binding affinity to target proteins such as MmpL3 in Mycobacterium tuberculosis, suggesting that synthetic routes must preserve stereochemistry and functional group integrity.

  • The use of polar aprotic solvents and bases in alkylation steps is critical for achieving high yields and minimizing side reactions such as elimination or over-alkylation.

  • Industrial synthesis benefits from continuous flow techniques to control reaction parameters tightly, improving reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to remove the oxygen atom, forming a fully saturated spirocyclic amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Spirocyclic ketones or aldehydes.

    Reduction: Saturated spirocyclic amines.

    Substitution: Various substituted spirocyclic derivatives depending on the reagent used.

Scientific Research Applications

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of its targets. The spirocyclic structure can also influence its binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The aminopropyl group improves aqueous solubility compared to aromatic substituents (e.g., benzyl or phenylmethyl), which increase hydrophobicity .

Structure-Activity Relationships (SAR)

  • Substituent Position : Activity is highly sensitive to substituent placement. For example, hydroxyl or amine groups at position 4 are critical for hydrogen bonding, while position 9 substituents modulate receptor selectivity .
  • Polar vs. Nonpolar Groups: Polar groups (e.g., aminopropyl) improve solubility and target engagement, whereas nonpolar groups (e.g., benzyl) enhance membrane permeability but reduce solubility .

Biological Activity

9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a compound belonging to the spirocyclic class of molecules, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H25N1O3C_{14}H_{25}N_{1}O_{3}, with a molecular weight of approximately 255.36 g/mol. The structure features a spirocyclic framework that is crucial for its biological interactions.

1. Soluble Epoxide Hydrolase (sEH) Inhibition

Research has indicated that compounds structurally related to this compound exhibit significant inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including inflammation and vascular function.

A study demonstrated that a related compound exhibited potent sEH inhibitory activity and was effective in lowering serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dosage of 30 mg/kg orally . This suggests potential therapeutic applications in chronic kidney diseases.

2. GABA Receptor Modulation

Another area of interest is the interaction of spirocyclic compounds with gamma-aminobutyric acid type A receptors (GABAARs). These receptors are pivotal in mediating inhibitory neurotransmission in the central nervous system. Compounds similar to this compound have been identified as antagonists of GABAARs, which may have implications for treating conditions like anxiety and epilepsy .

Case Study 1: Chronic Kidney Disease Model

In a controlled study involving rats with induced anti-glomerular basement membrane glomerulonephritis, the administration of an analog of this compound resulted in significant reductions in serum creatinine levels, indicating improved renal function. The results highlighted the compound's potential as an orally active agent against chronic kidney diseases due to its sEH inhibitory properties .

Case Study 2: GABAAR Antagonism

A separate investigation into the effects of spirocyclic compounds on GABAARs found that certain derivatives could modulate receptor activity without significant toxicity. The study reported that these compounds could alter T cell responses, suggesting their potential utility in managing autoimmune conditions or inflammatory diseases .

Comparative Biological Activity Table

Compound NameTarget ActivityModel/StudyResult
This compoundsEH InhibitionRat model of glomerulonephritisReduced serum creatinine levels
Related Spirocyclic CompoundGABAAR AntagonismIn vitro GABAAR binding studiesAltered T cell responses

Q & A

Q. What are the established synthetic routes for 9-(3-aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol?

The compound’s synthesis typically leverages spirocyclic scaffold construction via Prins cyclization , which enables efficient formation of the oxa-aza ring system in a single step . Key steps include:

  • Step 1 : Condensation of a diol precursor with an aldehyde under acidic conditions to form the spirocyclic core.
  • Step 2 : Introduction of the 3-aminopropyl group via reductive amination or nucleophilic substitution.
  • Critical parameters : Temperature control (<60°C) and pH stabilization (pH 4–6) to avoid side reactions.

Q. What biological targets are associated with this compound?

Primary targets include:

  • MmpL3 transporter in Mycobacterium tuberculosis: Inhibition disrupts mycolic acid transport, critical for bacterial survival .
  • Soluble epoxide hydrolase (sEH) : Modulates inflammation and renal function by stabilizing anti-inflammatory epoxy fatty acids .
    Table 1: Target-Specific Activity
TargetIC₅₀ (μM)Assay TypeReference
MmpL30.12MIC (H37Rv strain)
sEH0.45Fluorescent assay

Q. How does the spirocyclic scaffold influence bioactivity?

The rigid spirocyclic structure limits conformational flexibility, enhancing binding affinity to sterically constrained targets like MmpL3’s hydrophobic pocket . Substituents at positions 4 and 9 (e.g., hydroxyl, aminopropyl) fine-tune solubility and target engagement.

Advanced Research Questions

Q. How to resolve contradictions in potency data across antibiotic-resistant TB strains?

Discrepancies in MIC values (e.g., 0.12 μM for H37Rv vs. 2.5 μM for MDR-TB) may arise from:

  • Strain-specific mutations in MmpL3 (e.g., T400A reduces compound binding ).
  • Efflux pump overexpression in resistant strains.
    Methodological recommendations:
  • Perform whole-genome sequencing of resistant isolates to identify MmpL3 mutations.
  • Use efflux pump inhibitors (e.g., verapamil) in synergy assays to clarify resistance mechanisms .

Q. How to optimize synthetic yield while minimizing byproducts?

Common challenges include competing ring-opening reactions during Prins cyclization. Strategies:

  • Solvent optimization : Use dichloroethane (DCE) over THF to stabilize intermediates .
  • Catalyst screening : Scandium triflate improves regioselectivity by 30% compared to BF₃·Et₂O .
  • Byproduct analysis : Employ LC-MS to identify and quantify impurities (e.g., linear oligomers).

Q. What experimental designs validate target engagement in vivo?

For MmpL3 inhibition studies:

  • Radiolabeled tracer assays : Incorporate ¹⁴C-labeled trehalose to monitor mycolic acid transport blockade in infected macrophages .
  • SPR-based binding kinetics : Measure compound-MmpL3 dissociation constants (KD) at varying pH (5.5–7.4) to mimic phagolysosomal conditions .

Q. How to address solubility limitations in preclinical models?

The compound’s logP (2.8) suggests moderate hydrophobicity. Solutions:

  • Prodrug derivatization : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility (>5 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in TB granulomas .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting trends for substituent size?

While larger substituents (e.g., tert-butyl) improve MmpL3 affinity, they may reduce blood-brain barrier penetration in neuroinflammation models. Resolution:

  • Use molecular dynamics simulations to differentiate target-specific steric effects from pharmacokinetic trade-offs .
  • Validate with in situ perfusion assays to quantify brain uptake.

Key Methodological Resources

  • Synthetic protocols : Prins cyclization (PubChem) .
  • Target validation : CRISPR-Cas9 knockout of MmpL3 in M. tuberculosis .
  • Analytical tools : High-resolution LC-MS for impurity profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
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9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

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